Cas no 76992-75-1 (5,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride)

5,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a synthetic tetrahydroisoquinoline derivative with potential applications in pharmaceutical research and organic synthesis. The compound features a dimethylated aromatic ring system and a methyl-substituted nitrogen, contributing to its structural specificity. Its hydrochloride salt form enhances solubility and stability, making it suitable for experimental use. This intermediate may be of interest in the development of bioactive molecules, particularly in neurological or cardiovascular studies, due to the tetrahydroisoquinoline scaffold's relevance in medicinal chemistry. The methoxy groups offer sites for further functionalization, allowing for tailored modifications in drug discovery workflows.
5,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride structure
76992-75-1 structure
Product Name:5,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
CAS No:76992-75-1
MF:C12H18ClNO2
MW:243.729822635651
CID:536931
PubChem ID:71403393
Update Time:2025-10-09

5,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride Chemical and Physical Properties

Names and Identifiers

    • Isoquinoline, 1,2,3,4-tetrahydro-5,7-dimethoxy-2-methyl-, hydrochloride
    • 5,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinoline,hydrochloride
    • 5,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
    • 5,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinoline;hydrochloride
    • 5,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1)
    • DTXSID60824305
    • 76992-75-1
    • Inchi: 1S/C12H17NO2.ClH/c1-13-5-4-11-9(8-13)6-10(14-2)7-12(11)15-3;/h6-7H,4-5,8H2,1-3H3;1H
    • InChI Key: NEVKTKIBYYBXPN-UHFFFAOYSA-N
    • SMILES: Cl.O(C)C1=CC(=CC2CN(C)CCC=21)OC

Computed Properties

  • Exact Mass: 243.10274
  • Monoisotopic Mass: 243.1026065g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 210
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 21.7Ų

Experimental Properties

  • PSA: 21.7

5,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
D201175-50mg
5,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
76992-75-1
50mg
$ 460.00 2022-06-05
TRC
D201175-100mg
5,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
76992-75-1
100mg
$ 760.00 2022-06-05
TRC
D201175-250mg
5,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
76992-75-1
250mg
$ 1515.00 2022-06-05

Additional information on 5,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

5,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS No. 76992-75-1): A Comprehensive Scientific Overview

The compound 5,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS 76992-75-1) is a chemically modified isoquinoline derivative with significant interest in pharmaceutical and biochemical research. Its structural backbone, featuring dimethoxy and methyl substitutions, contributes to unique physicochemical properties, making it a subject of study for potential therapeutic applications. Researchers often explore its interactions with biological targets, leveraging its tetrahydroisoquinoline core, a motif prevalent in bioactive alkaloids.

In recent years, the demand for specialized isoquinoline derivatives has surged, driven by their relevance in drug discovery and neuroscience. The hydrochloride salt form of this compound enhances solubility, a critical factor for in vitro and in vivo studies. Analytical techniques such as HPLC and NMR are routinely employed to verify the purity of 5,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride, ensuring reproducibility in experimental results. This aligns with the growing emphasis on quality control in synthetic chemistry, a topic frequently searched by professionals.

The compound’s methoxy groups play a pivotal role in its electronic configuration, influencing its binding affinity to enzymes or receptors. This characteristic has sparked investigations into its potential as a precursor for central nervous system (CNS)-targeting molecules. Notably, the tetrahydroisoquinoline scaffold is associated with modulating neurotransmitter pathways, a hot topic in neurodegenerative disease research. Users often search for "isoquinoline-based neuroprotective agents," highlighting the intersection of this compound with current scientific trends.

From a synthetic chemistry perspective, 76992-75-1 is synthesized via reductive amination or Pictet-Spengler cyclization, methods widely discussed in academic forums. Optimizing yield and scalability remains a key challenge, reflecting broader industry concerns about cost-effective synthesis. Environmental sustainability in chemical production is another trending focus, with researchers exploring greener catalysts for such transformations.

Beyond pharmacology, 5,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is studied for its spectroscopic properties. Its UV-Vis absorption spectrum, influenced by the aromatic system and electron-donating groups, is relevant for analytical method development. This ties into the rising interest in "structure-activity relationship (SAR) studies," a frequently queried term among chemists.

Regulatory compliance is another critical aspect. While the compound is not classified as hazardous, proper handling protocols are emphasized in safety data sheets (SDS). Searches for "lab safety best practices" underscore the importance of this topic. Additionally, its storage stability under varying pH and temperature conditions is a practical consideration for end-users.

In summary, 5,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS 76992-75-1) exemplifies the convergence of synthetic chemistry and biomedical research. Its multifaceted applications—from drug design to analytical standards—make it a compound of enduring relevance. As scientific inquiries evolve, so too does the exploration of its untapped potential, ensuring its place in future innovations.

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